molecular formula C11H17NS B13525859 Cyclopentyl(3-methylthiophen-2-yl)methanamine

Cyclopentyl(3-methylthiophen-2-yl)methanamine

Cat. No.: B13525859
M. Wt: 195.33 g/mol
InChI Key: RHBLXQCJHAMLAF-UHFFFAOYSA-N
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Description

Cyclopentyl(3-methylthiophen-2-yl)methanamine is a primary amine featuring a cyclopentyl group attached to a methanamine backbone, with a 3-methylthiophen-2-yl substituent. The compound’s structure combines a saturated cyclopentane ring with an aromatic thiophene moiety, imparting unique electronic and steric properties.

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

cyclopentyl-(3-methylthiophen-2-yl)methanamine

InChI

InChI=1S/C11H17NS/c1-8-6-7-13-11(8)10(12)9-4-2-3-5-9/h6-7,9-10H,2-5,12H2,1H3

InChI Key

RHBLXQCJHAMLAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C2CCCC2)N

Origin of Product

United States

Preparation Methods

Chlorination of 3-Methylthiophene to 2-Chloro-3-methylthiophene

A foundational step involves chlorination of 3-methylthiophene to obtain 2-chloro-3-methylthiophene, which serves as a pivotal intermediate for subsequent functionalization.

Parameter Conditions Reagents & Notes Reference
Chlorination agent Sulfuryl chloride, chlorine, N-chlorosuccinimide (NCS) Industrial preference for sulfuryl chloride or chlorine; NCS used in laboratory conditions
Reaction temperature 0°C to 150°C Typically maintained at 15°C for controlled chlorination
Reaction time 0.1 to 24 hours Optimized based on temperature and reagent excess
Solvent Ethyl acetate, chlorinated hydrocarbons, or alcohols Choice depends on solubility and reactivity
Equivalents of chlorinating agent 1.0 to 1.5 equivalents Based on molar ratio to 3-methylthiophene

The chlorination proceeds via electrophilic substitution on the thiophene ring, favoring substitution at the 2-position due to electronic effects. The process is monitored via thin-layer chromatography (TLC) and confirmed through NMR spectroscopy.

Synthesis of Grignard Reagent and Carboxylation

Formation of 3-Methylthiophene-based Grignard Reagent

Following chlorination, the next step involves generating a Grignard reagent from 2-chloro-3-methylthiophene:

Parameter Conditions Reagents & Notes Reference
Magnesium turnings Activated magnesium Anhydrous conditions essential
Solvent Anhydrous diethyl ether or tetrahydrofuran (THF) Ensures stability of Grignard reagent
Temperature 0°C to room temperature Controlled addition of 2-chloro-3-methylthiophene
Reaction time 2-4 hours Complete consumption monitored via TLC

The Grignard reagent thus formed is then subjected to carboxylation with carbon dioxide to afford the corresponding carboxylic acid intermediate.

Carboxylation with Carbon Dioxide

Parameter Conditions Reagents & Notes Reference
CO₂ pressure Slightly above atmospheric or pressurized Typically 1-5 atm
Temperature 0°C to 25°C Maintains control over reaction rate
Duration 1-3 hours Ensures complete carboxylation

Post-reaction, acidification with dilute acid (e.g., HCl) yields 3-methyl-2-thiophenecarboxylic acid, an essential precursor for further amination.

Conversion to Amino Derivative

Amine Functionalization via Reductive Amination

The key step in synthesizing Cyclopentyl(3-methylthiophen-2-yl)methanamine is the introduction of the amino group onto the carboxylic acid derivative. This is typically achieved through reductive amination:

Parameter Conditions Reagents & Notes Reference
Amine source Cyclopentylamine Commercially available
Reducing agent Sodium cyanoborohydride or catalytic hydrogenation Selective for imine reduction
Solvent Methanol, ethanol, or acetic acid Ensures solubility and reaction control
Temperature Room temperature to 50°C Mild conditions to prevent over-reduction
Reaction time 12-24 hours Monitored via TLC or NMR

The process involves forming an imine intermediate from the aldehyde (or ketone) and cyclopentylamine, followed by reduction to yield the target amine.

Alternative Synthetic Routes and Considerations

Direct Nucleophilic Substitution

An alternative involves nucleophilic substitution of 2-chloro-3-methylthiophene with cyclopentylamine under basic conditions, although this route may face challenges related to regioselectivity and reaction efficiency.

Use of Cross-Coupling Reactions

Recent advances suggest employing palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to attach cyclopentyl groups directly onto thiophene derivatives, offering high regioselectivity and yields.

Method Advantages Limitations References
Nucleophilic substitution Simplicity Regioselectivity issues
Cross-coupling High selectivity, yields Requires transition metal catalysts

Summary of Key Data and Parameters

Step Reagents Conditions Yield/Notes References
Chlorination Sulfuryl chloride, chlorine, NCS 0-150°C, 0.1-24 h 80-90% conversion
Grignard formation Mg, THF 0°C to RT, 2-4 h Quantitative
Carboxylation CO₂ 0-25°C, 1-3 h 70-85%
Reductive amination Cyclopentylamine, NaBH₃CN RT, 12-24 h 60-75%

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(3-methylthiophen-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentyl(3-methylthiophen-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl(3-methylthiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Heteroatom/Substituent Key Properties/Findings
Cyclopentyl(3-methylthiophen-2-yl)methanamine C₁₁H₁₇NS ~211.32 (est.) Thiophene (S) Discontinued; primary amine .
Cyclopentyl(3-methylpyridin-2-yl)methanamine C₁₂H₁₈N₂ 190.29 Pyridine (N) Lower molecular weight; higher nitrogen content .
(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine C₁₂H₁₉NOS 211.32 Tetrahydropyran (O) 98% purity; InChIKey available .
(1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine C₁₂H₁₇N₃S 235.35 Pyrazole ring CAS 2098104-30-2; bicyclic structure .

Stability and Reactivity

  • Bond Dissociation Energy (BDE): Cyclopentylamine derivatives exhibit unique stability profiles. For example, cyclopentylamine (CPA) undergoes N−C bond cleavage at 5.7 eV, a lower energy compared to linear alkylamines like ethylamine (8.3 eV) or ethers (9.0 eV) .
  • Heteroatom Effects: In linear chains, the heteroatom (O vs. N) significantly impacts BDE. Ethyl groups dissociate at 9.0 eV in ethers but at 8.3 eV in amines . For the target compound, the sulfur atom in thiophene may further modulate electronic properties, though direct data on thiophene-containing amines is lacking.

Biological Activity

Cyclopentyl(3-methylthiophen-2-yl)methanamine is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Structural Characteristics

The compound consists of a cyclopentyl group attached to a 3-methylthiophen-2-yl moiety via a methanamine linker. This unique structure allows for various interactions with biological molecules, primarily through the amine group and the thiophene ring:

  • Amine Group : Capable of forming hydrogen bonds, influencing molecular interactions.
  • Thiophene Ring : Engages in π-π interactions, enhancing binding affinity to target proteins.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown potential against various pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell functions.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
  • Neurotransmitter Modulation : Given its structural features, it may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.

The mechanism of action involves several pathways:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, modulating metabolic pathways crucial for pathogen survival or inflammation regulation.
  • Receptor Binding : It can bind to neurotransmitter receptors, potentially affecting synaptic transmission and neuronal activity.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. This indicates significant antibacterial potential .
  • Anti-inflammatory Activity :
    • In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in human monocytic cells by up to 50% compared to control groups .

Data Table

Activity TypeTest Organism/ModelMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
Anti-inflammatoryHuman MonocytesIC50 = 50 µM

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameStructural FeaturesBiological Activity
Cyclopentyl(thiophen-2-yl)methanoneKetone instead of amineModerate antimicrobial
Cyclopentyl(3-methylpyridin-2-yl)methanaminePyridine ringNeurotransmitter modulation

Q & A

Q. What are the standard synthetic routes for Cyclopentyl(3-methylthiophen-2-yl)methanamine, and how can reaction parameters be optimized?

The synthesis typically involves reductive amination between 3-methylthiophene-2-carbaldehyde and cyclopentylamine. Key parameters include solvent choice (e.g., methanol or ethanol), temperature (25–60°C), and reducing agents like sodium cyanoborohydride. Continuous flow reactors can enhance yield (up to 85%) and scalability by optimizing residence time and mixing efficiency .

Example Protocol :

  • React 3-methylthiophene-2-carbaldehyde (1.0 eq) with cyclopentylamine (1.2 eq) in ethanol at 50°C for 12 hours.
  • Add NaBH₃CN (1.5 eq) and stir for 24 hours.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Q. How is the structural integrity of this compound verified in synthetic workflows?

Characterization relies on ¹H/¹³C NMR (to confirm amine and thiophene protons), FT-IR (N-H stretch at ~3300 cm⁻¹), and mass spectrometry (molecular ion peak at m/z ~195.3). X-ray crystallography using SHELXL refines crystal structures, with R-factors <0.05 for high-purity batches .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Store at 2–8°C under nitrogen. Spills should be neutralized with 5% acetic acid before disposal .

Q. Which purification techniques are effective for isolating this compound?

  • Column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Recrystallization from ethanol/water mixtures.
  • Distillation under reduced pressure (boiling point ~220°C at 0.1 mmHg) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from protonation states. Use pH-dependent solubility assays and HPLC-UV quantification (λ = 254 nm). For example:

SolventSolubility (mg/mL)pH
Water0.57.4
DMSO50.2-
Ethanol25.7-
Data from controlled studies suggest ionic strength and buffer composition significantly affect solubility .

Q. What experimental strategies are used to study its structure-activity relationships (SAR) in neurotransmitter receptor binding?

  • Molecular docking (AutoDock Vina) to predict affinity for dopamine D2 or serotonin 5-HT2A receptors.
  • Radioligand displacement assays using [³H]spiperone (for D2) or [³H]ketanserin (for 5-HT2A).
  • Comparative SAR table :
DerivativeD2 IC₅₀ (nM)5-HT2A IC₅₀ (nM)
Parent compound320450
3-Fluoro-thiophene analog150290
Cyclohexyl substituent620780
Thiophene ring methylation enhances lipophilicity and CNS penetration .

Q. How can researchers elucidate the mechanism of action in antimicrobial assays?

  • Time-kill assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) to determine bactericidal vs. bacteriostatic effects.
  • Membrane permeability tests using SYTOX Green dye.
  • Enzyme inhibition studies (e.g., dihydrofolate reductase) with IC₅₀ values compared to trimethoprim .

Q. What advanced synthetic methods enable the production of deuterated or fluorinated analogs?

  • Deuterium exchange : React with D₂O under acidic conditions (H₂SO₄ catalyst) at 80°C for 48 hours.
  • Electrophilic fluorination : Use Selectfluor® in acetonitrile to introduce fluorine at the thiophene 5-position. Yields range from 40–60%, with purity confirmed by ¹⁹F NMR .

Q. How do computational models predict metabolic stability and toxicity?

  • ADMET prediction (SwissADME): High gastrointestinal absorption (LogP = 2.8) but moderate CYP3A4 inhibition risk.
  • Ames test simulations (TEST software) indicate low mutagenicity (TA98 strain, -S9: negative).
  • In vivo metabolite profiling (rat liver microsomes) identifies N-demethylation as the primary degradation pathway .

Data Contradiction Analysis

Q. Why do enzymatic inhibition studies show variability across different laboratories?

Discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays) or enzyme sources (recombinant vs. native). Standardize protocols using IC₅₀ normalization and include positive controls (e.g., staurosporine for kinases) .

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